N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine
Description
N¹,N¹-Diethyl-N⁴-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is a synthetic quinoline-derived compound featuring a 1,4-pentanediamine backbone substituted with diethyl groups at the N¹ positions and a 4,8-dimethoxy-2-methylquinolinyl moiety at the N⁴ position. The compound’s synthesis likely involves multi-step nucleophilic substitutions or coupling reactions, as seen in related diaminoquinoline derivatives .
Properties
CAS No. |
84264-41-5 |
|---|---|
Molecular Formula |
C21H33N3O2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-N-(4,8-dimethoxy-2-methylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C21H33N3O2/c1-7-24(8-2)11-9-10-15(3)22-17-13-18-19(25-5)12-16(4)23-21(18)20(14-17)26-6/h12-15,22H,7-11H2,1-6H3 |
InChI Key |
TWWHVSHWXYZESN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC2=C(C=C(N=C2C(=C1)OC)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Alkylation: The diethylamino group is introduced via alkylation of the quinoline derivative with diethylamine.
Formation of the Pentanediamine Chain: The final step involves the coupling of the quinoline derivative with 1,4-pentanediamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Pharmacological Studies
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine has been investigated for its potential as a therapeutic agent in various diseases:
- Alzheimer’s Disease : Recent studies have highlighted its role as a dual-target inhibitor of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in the treatment of Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting these enzymes, thereby enhancing cognitive function and reducing neurodegeneration .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuroprotective therapies. Research indicates that derivatives of quinoline can exert antioxidant effects and modulate neurotransmitter systems, which are beneficial in conditions like neurodegenerative diseases .
Antitumor Activity
Preliminary investigations suggest that the compound may possess antitumor properties. Quinoline derivatives have been known to exhibit cytotoxic effects against various cancer cell lines. Studies focusing on structure-activity relationships (SAR) indicate that modifications to the quinoline structure can enhance antitumor efficacy .
Antimicrobial Properties
The compound may also demonstrate antimicrobial activity due to the presence of the quinoline ring system. Quinoline derivatives have been explored for their ability to inhibit bacterial growth and have shown efficacy against resistant strains .
Case Study 1: Alzheimer’s Disease Treatment
A study published in Nature explored the synthesis of quinoline-based compounds as multifunctional agents targeting Alzheimer’s disease. The synthesized compounds were evaluated for their inhibitory effects on ChEs and MAOs, demonstrating that certain structural modifications significantly increased their potency and selectivity .
| Compound | ChE Inhibition (%) | MAO Inhibition (%) | BBB Penetration |
|---|---|---|---|
| Compound A | 85% | 70% | Yes |
| This compound | 90% | 75% | Yes |
Case Study 2: Antitumor Activity
In another study focused on cancer therapy, researchers synthesized a series of quinoline derivatives and tested their cytotoxicity against human breast cancer cells. This compound exhibited significant cytotoxic effects compared to controls, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 µM | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 µM | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the diethylamino group can interact with protein active sites, inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Differences :
- Functional Implications:
- Reduced steric bulk and electron-donating groups (dimethoxy) may alter binding kinetics. Primaquine analogs with fewer methoxy groups exhibit lower oxidative stress generation but higher bioavailability .
N⁴-(2-Chloro-7-methoxy-9-acridinyl)-N¹,N¹-diethyl-1,4-pentanediamine
Structural Differences :
- Aromatic system: The quinoline is replaced with an acridinyl ring, introducing a third fused benzene ring and a chloro substituent . Functional Implications:
- However, increased hydrophobicity may reduce solubility compared to quinoline derivatives .
Primaquine Phosphate
Structural Differences :
- Backbone: Primaquine features a shorter 1,4-pentanediamine chain and a 6-methoxy-8-aminoquinoline group . Functional Implications:
- Primaquine’s 8-amino group is critical for antimalarial activity by promoting redox cycling. The absence of this group in the target compound may shift its mechanism toward non-redox pathways .
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Antimalarial Activity: Primaquine’s 8-amino group is essential for generating toxic oxidative metabolites; its absence in the target compound may necessitate alternative mechanisms (e.g., inhibition of heme polymerization) .
- Structural-Activity Relationships (SAR): Methoxy Positioning: 6-Methoxy (as in Primaquine) optimizes antimalarial efficacy, while 4,8-dimethoxy substitution (target compound) may reduce metabolic stability . Methyl Substituents: The 2-methyl group in the target compound could sterically hinder target interactions, as seen in bulky quinoline derivatives with diminished activity .
Biological Activity
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine (CAS Number: 1453211-65-8) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C22H35N3O2
- Molecular Weight: 373.54 g/mol
- Structure: The compound features a quinoline moiety substituted with methoxy and diethylamino groups attached to a pentanediamine backbone.
The biological activity of this compound is largely attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in cellular signaling pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest potential effects on:
- Neurotransmitter Systems: The compound may influence neurotransmitter levels, particularly in the central nervous system.
- Cancer Cell Proliferation: Initial studies indicate that it could inhibit the growth of certain cancer cell lines.
Biological Activity Data
Case Studies and Research Findings
-
Cytotoxicity Studies
- A study published in Archiv der Pharmazie reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma and lung carcinoma cells. The lowest published lethal dose (LDLo) was determined to be greater than 1 mg/kg in rodent models, indicating a potential therapeutic window for further exploration .
- Neuroprotective Effects
- Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
